2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-acetamide
Description
Properties
IUPAC Name |
2-amino-N-cyclopropyl-N-[(2,5-dichlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O/c13-9-1-4-11(14)8(5-9)7-16(10-2-3-10)12(17)6-15/h1,4-5,10H,2-3,6-7,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWJQMPEOPJZAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=C(C=CC(=C2)Cl)Cl)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be added via a nucleophilic substitution reaction, where a suitable dichlorobenzyl halide reacts with an amine.
Formation of the Acetamide Group: The acetamide group can be formed through an amidation reaction, where an acyl chloride reacts with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features:
- Amino Group : Contributes to reactivity and potential interactions with biological targets.
- Dichlorobenzyl Moiety : Enhances the compound's ability to interact with enzymes and receptors.
- Cyclopropyl Group : Imparts unique steric properties that may influence biological activity.
The molecular formula is with a molecular weight of approximately 275.17 g/mol.
Chemistry
- Building Block : 2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-acetamide serves as a building block in the synthesis of more complex organic molecules.
- Reagent : It is utilized in various chemical reactions, including oxidation, reduction, and substitution reactions.
Biology
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : In vitro studies have demonstrated effectiveness against various bacterial strains.
- Anticancer Properties : The compound has shown promising results in inhibiting cancer cell proliferation in several studies.
Medicine
The potential therapeutic applications of this compound are being explored:
- Therapeutic Agent : Ongoing research aims to evaluate its efficacy as a treatment for various diseases, particularly cancers.
Industry
- Specialty Chemicals Production : It is used in the production of specialty chemicals and materials, contributing to the development of new formulations in pharmaceuticals and agrochemicals.
Antimicrobial Properties
Research has highlighted the antimicrobial efficacy of this compound against resistant bacterial strains. Below is a summary of findings from notable studies:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.25 μg/mL |
| Escherichia coli | 6.25 μg/mL |
| Klebsiella pneumoniae | 6.25 μg/mL |
These results suggest potential for therapeutic applications in treating infections caused by resistant strains.
Anticancer Activity
The compound's anticancer properties have been investigated through various cell line studies. Key findings include:
| Cell Line | IC50 (μM) |
|---|---|
| K562 (human leukemia) | 0.78 |
| A549 (lung cancer) | 22 |
These studies indicate significant cytotoxicity against cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest at the G0/G1 phase.
Case Studies
Several case studies have been conducted to explore the biological activity of this compound:
- Antimicrobial Efficacy Study : Conducted against a panel of bacteria including Staphylococcus aureus and E. coli, demonstrating comparable activity to standard antibiotics like chloramphenicol.
- Anticancer Research : Investigated across multiple cancer cell lines with significant findings regarding its cytotoxic effects.
Mechanism of Action
The mechanism of action of 2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Binding: It may bind to specific receptors on the surface of cells, modulating their activity and signaling pathways.
Cellular Processes: The compound may affect various cellular processes, such as cell division, apoptosis, and metabolism.
Comparison with Similar Compounds
Structural and Functional Comparison with Chloroacetamide Agrochemicals
Chloroacetamides are widely used as herbicides. Key analogs include:
Key Findings :
- Chloroacetamides like alachlor inhibit very-long-chain fatty acid (VLCFA) synthesis in plants, but the amino group may confer different binding properties .
- Aromatic Substitution : The 2,5-dichlorobenzyl group in the target compound contrasts with the 2,6-diethylphenyl groups in agrochemicals, which are critical for herbicidal activity. Chlorine at the 2,5-positions may reduce soil mobility compared to 2,6-substituted analogs .
Pharmaceutical Analogs: Midodrine Hydrochloride
Midodrine hydrochloride, a vasopressor, shares structural similarities with the target compound:
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Use/Application | Source |
|---|---|---|---|---|---|
| Midodrine Hydrochloride | C₁₂H₁₈N₂O₄·HCl | 290.7 | Amino, hydroxyethyl, 2,5-dimethoxyphenyl | Vasopressor |
Key Findings :
- Polarity and Solubility : Midodrine’s 2,5-dimethoxyphenyl and hydroxyethyl groups enhance water solubility (soluble in water ), whereas the target compound’s dichlorobenzyl group likely reduces solubility due to hydrophobicity.
- Bioactivity: Midodrine’s amino group interacts with α-adrenergic receptors.
Close Structural Analog: 2-Chloro-N-(2,5-dichloro-benzyl)-acetamide
This compound (CAS 172547-67-0) differs by a single substitution (chloro vs. amino):
| Property | This compound | 2-Chloro-N-(2,5-dichloro-benzyl)-acetamide |
|---|---|---|
| Molecular Formula | C₁₂H₁₄Cl₂N₂O (estimated) | C₉H₈Cl₃NO |
| Molecular Weight | ~289.16 | 252.5 |
| XLogP3 | Lower (estimated, due to amino group polarity) | 2.9 |
| Hydrogen Bond Donors | 2 (amino + amide) | 1 (amide) |
| Applications | Unknown | Not specified |
Key Findings :
- Hydrogen Bonding: Additional hydrogen bond donors in the target compound may enhance interactions with biological targets, such as enzymes or receptors .
Biological Activity
2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-acetamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activities, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group and a dichlorobenzyl moiety, which contribute to its unique biological properties. The presence of the amino group enhances its interaction with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, particularly focusing on its role as an inhibitor of bacterial aminoacyl-tRNA synthetases (aaRS) .
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 12 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
Anticancer Potential
The compound has also been explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. The mechanism involves the inhibition of cell proliferation and the activation of pro-apoptotic factors .
Case Study: In Vitro Anticancer Activity
In a study involving human cancer cell lines, treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity:
- Cell Line: MCF-7 (breast cancer)
- IC50: 15 µM after 48 hours of treatment.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to bind to enzymes involved in protein synthesis, particularly those related to aminoacyl-tRNA synthetase activity . This binding alters enzyme function, leading to disrupted protein synthesis in bacteria and cancer cells.
Interaction with Biological Targets
The compound's interaction with neutral sphingomyelinase 2 (nSMase2) has also been noted, suggesting a role in modulating exosome release from cells, which is critical in various pathological processes including neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the cyclopropyl group and the dichlorobenzyl moiety have shown varying impacts on biological activity:
Table 2: SAR Analysis
| Modification | Effect on Activity |
|---|---|
| Cyclopropyl to Methyl | Decreased activity (EC50 > 10 µM) |
| Dichlorobenzyl to Monochloro | Increased activity (EC50 5 µM) |
| Addition of Hydroxyl Group | Enhanced solubility; moderate activity |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for 2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-acetamide to improve yield and purity?
- Methodological Answer : Optimization involves systematic testing of reaction parameters, including solvent selection (e.g., ethanol for crystallization ), temperature control, and catalyst screening. For example, single crystals suitable for X-ray diffraction were obtained via slow evaporation of ethanolic solutions, ensuring high purity . Statistical design of experiments (DoE) can minimize trial runs by identifying critical factors (e.g., molar ratios, reaction time) using factorial designs or response surface methodologies .
Q. What spectroscopic and crystallographic methods are critical for characterizing the molecular structure of this compound?
- Methodological Answer :
- NMR/IR : Confirm functional groups (amide, cyclopropyl) and purity. For instance, IR spectra can validate hydrogen bonding (N–H stretching ~3300 cm⁻¹) .
- X-ray Diffraction : Resolves conformational details, such as syn/anti orientation of substituents (e.g., N–H bond alignment relative to methyl groups on aromatic rings) . Disorder in Cl atoms of trichloromethyl groups can be modeled using split-site refinement with restrained bond lengths .
Q. How do substituents on the aromatic ring influence the compound's conformation and intermolecular interactions?
- Methodological Answer : Substituent effects are studied via comparative crystallography. For example, 2,5-dichloro groups induce specific hydrogen-bonding patterns (N–H···O chains) , while cyclopropyl moieties may restrict rotational freedom, affecting bioactivity. Computational tools like density functional theory (DFT) can predict steric and electronic impacts .
Advanced Research Questions
Q. How can computational chemistry predict reactivity and guide experimental synthesis of derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., reaction path searches) combined with machine learning can prioritize reaction conditions. The ICReDD framework integrates computational predictions with experimental validation, reducing development time by 50% . For instance, transition state analysis might explain regioselectivity in nucleophilic substitutions.
Q. How can contradictions between in vitro and in vivo biological activity data be resolved?
- Methodological Answer : Discrepancies often arise from pharmacokinetic (PK) factors (e.g., metabolism, bioavailability). Use:
- Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites .
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Predict tissue distribution and clearance rates .
- 3D Cell Culture Models : Bridge in vitro-in vivo gaps by mimicking tissue complexity .
Q. What experimental design strategies are optimal for reaction optimization and scale-up?
- Methodological Answer :
- DoE : Fractional factorial designs screen variables (e.g., temperature, solvent polarity) efficiently .
- Process Analytical Technology (PAT) : Real-time monitoring (e.g., in situ IR) ensures reproducibility during scale-up .
- Membrane Separation : Purify intermediates using nanofiltration to remove byproducts .
Q. How can hydrogen-bonding networks and molecular packing be analyzed to predict solubility and stability?
- Methodological Answer : X-ray crystallography reveals intermolecular interactions (e.g., N–H···O chains ). Pair with:
- Hirshfeld Surface Analysis : Quantifies interaction types (e.g., Cl···H contacts) .
- Thermogravimetric Analysis (TGA) : Correlates packing density with thermal stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
